molecular formula C11H13BrF2O B8168161 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene

1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene

Cat. No.: B8168161
M. Wt: 279.12 g/mol
InChI Key: BZRAFLDYZUCSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene is an organic compound characterized by the presence of bromine, difluoromethyl, and isobutoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated benzene compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a palladium catalyst.

    Elimination: Strong bases like potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while elimination reactions can produce alkenes.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene involves its interaction with various molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-Bromo-2-(difluoromethyl)benzene
  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-3,5-difluorobenzene

Comparison: 1-Bromo-2-(difluoromethyl)-4-isobutoxybenzene is unique due to the presence of the isobutoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2O/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRAFLDYZUCSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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